4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide
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Overview
Description
4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide: is a complex organic compound with a molecular structure that includes multiple functional groups such as amides, pyrimidines, and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the condensation of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring, followed by subsequent functionalization to introduce the benzamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.
Substitution: : The replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines, and electrophiles like alkyl halides, are typically employed.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while reduction reactions could produce more saturated compounds.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds might include other benzamide derivatives or pyrimidinone-based molecules. the presence of the trimethyl groups and the specific arrangement of the rings in this compound set it apart from others.
List of Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dienyl)butanoic acid
1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde
2H-Tetrahydro-4,6-dioxo-1,2-oxazine derivatives
Properties
IUPAC Name |
4-[(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-8-19-15-12(16(24)22(3)17(25)21(15)2)13(9)20-11-6-4-10(5-7-11)14(18)23/h4-8H,1-3H3,(H2,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOFPYRFPDQFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)N)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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